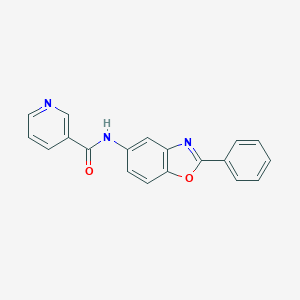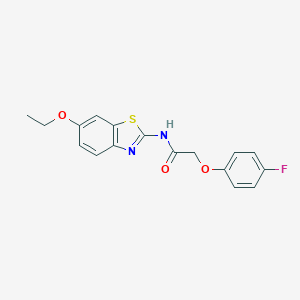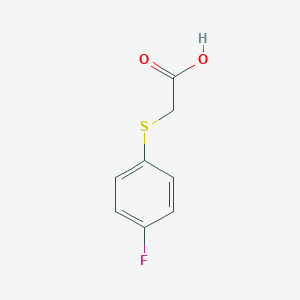![molecular formula C19H22O4 B239991 [2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)
[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde, commonly known as MOTA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MOTA is a cyclic ketone derivative of naphthalene, which is structurally similar to other compounds that have been found to possess pharmacological properties.
Mécanisme D'action
The exact mechanism of action of MOTA is not fully understood, but it is believed to act by inhibiting the formation of reactive oxygen species and reducing oxidative stress in the brain. MOTA has also been found to modulate the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
MOTA has been found to possess a range of biochemical and physiological effects, including neuroprotection, antioxidant activity, and modulation of neurotransmitter levels. MOTA has also been found to possess anti-inflammatory properties, which can help reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MOTA in lab experiments is its ability to selectively target certain biochemical pathways and receptors in the brain. Additionally, MOTA is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using MOTA in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on MOTA, including further studies on its mechanism of action, exploration of its potential therapeutic applications in other neurological disorders, and investigation of its potential toxicity and safety. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of MOTA, which can help inform the development of more effective and targeted therapies.
Méthodes De Synthèse
The synthesis of MOTA involves the reaction of 2-hydroxy-1-methyl-5-oxocyclopentylacetaldehyde with 6-methoxy-1-tetralone in the presence of a Lewis acid catalyst. The resulting product is then subjected to a reduction reaction to yield MOTA.
Applications De Recherche Scientifique
MOTA has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. MOTA has been found to possess neuroprotective properties and can prevent the aggregation of amyloid-beta peptides, which are known to play a crucial role in the development of Alzheimer's disease. Additionally, MOTA has been found to possess antioxidant properties, which can help reduce oxidative stress in the brain.
Propriétés
Nom du produit |
[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde |
|---|---|
Formule moléculaire |
C19H22O4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-[2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methyl-5-oxocyclopentyl]acetaldehyde |
InChI |
InChI=1S/C19H22O4/c1-19(9-10-20)16(7-8-17(19)21)15-5-3-12-11-13(23-2)4-6-14(12)18(15)22/h4,6,10-11,15-16H,3,5,7-9H2,1-2H3 |
Clé InChI |
SZHLXKSGZMPRPE-UHFFFAOYSA-N |
SMILES |
CC1(C(CCC1=O)C2CCC3=C(C2=O)C=CC(=C3)OC)CC=O |
SMILES canonique |
CC1(C(CCC1=O)C2CCC3=C(C2=O)C=CC(=C3)OC)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)
![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)

![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)



